Cyclo(CRVIIF)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(CRVIIF) is a cyclic peptide known for its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a crucial role in cellular response to low oxygen levels, making Cyclo(CRVIIF) a significant compound in cancer research and therapy .
Métodos De Preparación
Cyclo(CRVIIF) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Cyclo(CRVIIF) is Cyclo(Cys-Arg-Val-Ile-Ile-Phe). The synthesis process includes deprotection and coupling steps, followed by cyclization to form the cyclic structure .
Análisis De Reacciones Químicas
Cyclo(CRVIIF) primarily undergoes interactions with hypoxia-inducible factors. It disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, inhibiting the hypoxia-response signaling pathway. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Aplicaciones Científicas De Investigación
Cyclo(CRVIIF) has several applications in scientific research:
Cancer Therapy: By inhibiting HIF-1 and HIF-2, Cyclo(CRVIIF) can suppress tumor growth and proliferation, making it a potential therapeutic agent for various cancers.
Hypoxia Studies: It is used to study cellular responses to low oxygen levels and the role of hypoxia-inducible factors in different physiological and pathological conditions.
Drug Development: Cyclo(CRVIIF) serves as a lead compound for developing new drugs targeting hypoxia-inducible factors.
Mecanismo De Acción
Cyclo(CRVIIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
Comparación Con Compuestos Similares
Cyclo(CRVIIF) is unique due to its dual inhibitory action on both HIF-1 and HIF-2. Similar compounds include:
Cyclo(CKLIIF): Another cyclic peptide with a different sequence but similar inhibitory action on HIFs.
Cyclo(CRLLIF): A cyclic peptide with a slightly different sequence, also targeting HIFs.
Cyclo(CRVIIF) stands out due to its specific sequence and high affinity for the PAS-B domains of HIF-1α and HIF-2α, making it a potent inhibitor in hypoxia-related studies .
Propiedades
Fórmula molecular |
C35H57N9O6S |
---|---|
Peso molecular |
732.0 g/mol |
Nombre IUPAC |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-8,11-bis[(2S)-butan-2-yl]-3,6,9,12,15,18-hexaoxo-5-propan-2-yl-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H57N9O6S/c1-7-20(5)27-33(49)40-24(17-22-13-10-9-11-14-22)30(46)41-25(18-51)31(47)39-23(15-12-16-38-35(36)37)29(45)42-26(19(3)4)32(48)43-28(21(6)8-2)34(50)44-27/h9-11,13-14,19-21,23-28,51H,7-8,12,15-18H2,1-6H3,(H,39,47)(H,40,49)(H,41,46)(H,42,45)(H,43,48)(H,44,50)(H4,36,37,38)/t20-,21-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
FVWQGMRVDFYWKI-HBPNSXOPSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.